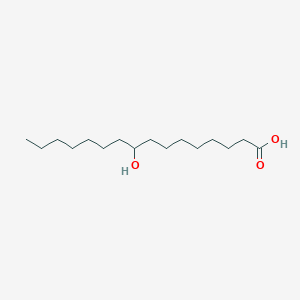
2-Heptylnonanoic acid
Descripción general
Descripción
2-heptyl-nonanoic acid is a medium-chain fatty acid.
Aplicaciones Científicas De Investigación
Therapeutic Properties in Type 2 Diabetes and Associated Complications
Recent research has highlighted the therapeutic properties of compounds related to 2-Heptylnonanoic acid, such as oleanolic acid (OA) and its isomer ursolic acid (UA), in the prevention and treatment of type 2 diabetes and associated complications like nonalcoholic fatty liver disease, nephropathy, retinopathy, and atherosclerosis. These compounds improve insulin signaling, reduce hyperglycemia, oxidative stress, and inflammation by modulating anti-oxidants and inhibiting pro-inflammatory signaling pathways (Camer et al., 2014).
Development of Sensitive ELISAs for Biological Fluids
Carboxylic acid haptens, structurally similar to 2-Heptylnonanoic acid, have been used in developing new sensitive Enzyme-linked immunosorbent assays (ELISAs) for detecting Hesperetin and Naringenin in biological fluids. These ELISAs are beneficial for various biological and medical research applications (Shinkaruk et al., 2010).
Study of Herbicide Toxicity and Mutagenicity
Research on herbicides, such as 2,4-dichlorophenoxyacetic acid (a compound with functional similarities to 2-Heptylnonanoic acid), focuses on their toxicity and mutagenicity, providing insights into the specific characteristics and environmental impact of these substances (Zuanazzi et al., 2020).
Role in Inducing Phase 2 Response and Anti-inflammatory Properties
Synthetic triterpenoid analogues of oleanolic acid, related to 2-Heptylnonanoic acid, are studied for their role in inducing the phase 2 response, a major protector against oxidative and electrophile stress, and for their anti-inflammatory properties (Dinkova-Kostova et al., 2005).
Exploration in Plant Growth and Development
Salicylic acid, a compound in the same family as 2-Heptylnonanoic acid, plays a crucial role in plant growth and development, regulating physiological and biochemical processes throughout the plant's lifespan. This understanding is beneficial for agriculture and plant biology research (Rivas-San Vicente & Plasencia, 2011).
Genetically Encoding Photocaged Quinone Methide in Vivo
Studies involving the genetic encoding of unnatural amino acids reacting with residues like quinone methide (related to 2-Heptylnonanoic acid) expand the scope of applications in biotherapeutics and protein engineering (Liu et al., 2019).
Propiedades
IUPAC Name |
2-heptylnonanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15(16(17)18)14-12-10-8-6-4-2/h15H,3-14H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTHILFALDMACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278642 | |
| Record name | 2-heptylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
619-38-5 | |
| Record name | NSC8724 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-heptylnonanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Bromo-2-chlorodibenzo[b,d]furan](/img/structure/B8223467.png)






